6-Chloro-N-methyl-1,3-benzothiazol-2-amine
Description
Significance of Benzothiazole (B30560) Scaffolds in Drug Discovery and Development
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental building block in the design of new therapeutic agents. tandfonline.com Its structural rigidity and the presence of nitrogen and sulfur heteroatoms provide unique opportunities for molecular interactions with biological targets. The significance of this scaffold is underscored by the diverse range of pharmacological activities its derivatives have been shown to possess.
These activities include, but are not limited to:
Anticancer tandfonline.comresearchgate.net
Antimicrobial ijper.org
Anti-inflammatory researchgate.netchalcogen.ro
Anticonvulsant researchgate.netchemistryjournal.net
Antitubercular derpharmachemica.com
Antidiabetic researchgate.net
Antiviral researchgate.net
This wide spectrum of activity has cemented the benzothiazole nucleus as a highly versatile and important scaffold in medicinal chemistry, prompting extensive research into its various derivatives. tandfonline.com
Overview of the 1,3-Benzothiazole Chemical Class and its Pharmacological Relevance
The 1,3-benzothiazole class of compounds is characterized by the specific arrangement of the fused benzene and thiazole rings. This structural motif is a common and integral feature of numerous natural products and synthetic pharmaceutical agents. benthamscience.com The pharmacological relevance of this class is vast, with derivatives being investigated for almost every major therapeutic area. chemistryjournal.net The inherent aromaticity of the system provides stability, while also allowing for functionalization at various positions, which in turn influences the molecule's biological profile. benthamscience.com
Rationale for Researching 6-Chloro-N-methyl-1,3-benzothiazol-2-amine and its Analogs
The rationale for focusing on this compound and its analogs is rooted in established principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies. nih.gov Research has consistently shown that substitutions on the benzothiazole ring, especially at the C-2 and C-6 positions, are critical determinants of biological activity. benthamscience.com
The 2-Amino Group: The 2-aminobenzothiazole (B30445) moiety is a common starting point for the synthesis of a multitude of derivatives. niscpr.res.innih.gov This amino group can be readily modified to introduce different functional groups, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.
The 6-Chloro Substitution: The presence of a halogen, specifically a chloro group, at the C-6 position is of particular interest. Halogen atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. Studies have shown that benzothiazoles containing a chloro group can exhibit potent biological activities, including anticancer effects. nih.govpharmacyjournal.in
Therefore, the specific combination of a 2-amino group (further substituted with a methyl group) and a 6-chloro substituent provides a promising framework for the development of novel therapeutic candidates.
Scope and Objectives of Academic Investigations on this compound
Academic investigations into this compound and its analogs are typically multifaceted, with several key objectives:
Synthesis and Characterization: The primary goal is the chemical synthesis of the target compound and a library of its derivatives with variations at the amino group and other positions on the benzothiazole ring. derpharmachemica.comnih.gov These new molecules are then rigorously characterized to confirm their structure and purity.
Biological Screening: A major objective is to evaluate the synthesized compounds for a range of pharmacological activities. Based on the known properties of the benzothiazole scaffold, these screenings often focus on anticancer and anti-inflammatory properties. chalcogen.ronih.gov
Structure-Activity Relationship (SAR) Studies: Researchers aim to establish a clear relationship between the chemical structure of the analogs and their observed biological activity. This involves systematically altering the molecule's structure and assessing the impact on its potency and selectivity. nih.govescholarship.org
Mechanistic Studies: For compounds that show significant activity, a further objective is to elucidate their mechanism of action at the molecular level. This could involve identifying the specific cellular targets or pathways that the compound modulates.
A notable study in this area involved the design and synthesis of twenty-five novel benzothiazole compounds, including several 6-chloro-N-benzylbenzo[d]thiazol-2-amine derivatives, which are structurally related to the subject of this article. The synthesized compounds were evaluated for their ability to inhibit the proliferation of various cancer cell lines and to reduce the expression of inflammatory factors.
Table 1: Antiproliferative Activity of Selected 6-Chloro-benzothiazole Analogs
| Compound ID | Structure | A431 IC₅₀ (µM) | A549 IC₅₀ (µM) | H1299 IC₅₀ (µM) |
|---|---|---|---|---|
| B5 | 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | 14.36 | 15.84 | >40 |
| B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | 1.58 | 1.80 | 2.53 |
| B8 | N-benzyl-6-chlorobenzo[d]thiazol-2-amine | 10.45 | 12.33 | >40 |
Data sourced from a study on novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
The results from such studies highlight the potential of the 6-chlorobenzothiazole scaffold. For instance, compound B7, with a 4-nitrobenzyl substitution, demonstrated significant antiproliferative activity against all tested cancer cell lines. nih.gov This underscores the importance of continued research into this specific chemical class to unlock its full therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBQCKLQRWOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444697 | |
| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34551-19-4 | |
| Record name | 6-Chloro-N-methyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34551-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Relevant to 6 Chloro N Methyl 1,3 Benzothiazol 2 Amine
Established Synthetic Routes to the 6-Chloro-1,3-benzothiazol-2-amine Core Structure
The foundational 6-chloro-1,3-benzothiazol-2-amine scaffold is a key intermediate. Its synthesis is primarily achieved through cyclization reactions, with the choice of starting material dictating the specific pathway.
One of the most common methods for constructing the benzothiazole (B30560) ring system is the condensation reaction of a 2-aminothiophenol derivative with a substance containing a carbonyl or cyano group. nih.gov To synthesize the 6-chloro substituted core, the required starting material is 4-chloro-2-aminothiophenol. This compound can be reacted with various one-carbon sources. For example, cyclization with carbon dioxide (CO2) and a reducing agent like a hydrosilane can produce the desired benzothiazole structure under mild conditions, often catalyzed by an ionic liquid. nih.govrsc.org Another approach involves the condensation of 4-chloro-2-aminothiophenol with cyanogen bromide, which directly introduces the 2-amino group during the ring-closing process.
A widely utilized and classical method for preparing 2-aminobenzothiazoles involves the oxidative cyclization of an aniline derivative. researchgate.netrjpbcs.com To obtain 6-chloro-1,3-benzothiazol-2-amine, the reaction starts with 4-chloroaniline. This starting material is treated with potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) in the presence of bromine, typically in a solvent like glacial acetic acid. rjpbcs.comindexcopernicus.com The reaction proceeds through an in-situ formation of a thiourea intermediate (4-chlorophenylthiourea), which then undergoes oxidative cyclization mediated by bromine to yield the final 2-amino-6-chlorobenzothiazole (B160215) product. researchgate.netrjpbcs.com This one-pot synthesis is efficient for producing various 6-substituted-2-aminobenzothiazoles. rjpbcs.comindexcopernicus.com
Significant research has focused on optimizing the synthesis of the benzothiazole core to improve reaction efficiency, yield, and purity while adhering to green chemistry principles. nih.gov Key areas of optimization include the choice of catalyst, solvent, and energy source.
Catalysis: While the bromine-mediated cyclization is common, alternative catalytic systems have been developed. A mixture of hydrogen peroxide (H2O2) and hydrochloric acid (HCl) in ethanol has been used as an effective catalyst for the condensation of 2-aminothiophenols with aldehydes, offering excellent yields and short reaction times. nih.govmdpi.com
Solvent-Free and Green Conditions: Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields. nih.gov Reactions performed under solvent-free conditions or in environmentally benign solvents like glycerol or water are also favored. mdpi.com
Catalyst Recyclability: The use of heterogeneous catalysts, such as nano-catalysts or polymer-supported catalysts, allows for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity, enhancing the economic and environmental viability of the synthesis. mdpi.com
| Method | Starting Material | Reagents/Catalyst | Conditions | Key Advantages |
| Thiocyanate Cyclization | 4-chloroaniline | KSCN, Bromine, Acetic Acid | Heating | Well-established, one-pot synthesis. rjpbcs.com |
| 2-Aminothiophenol Condensation | 4-chloro-2-aminothiophenol | Cyanogen Bromide | Varies | Direct formation of the 2-amino group. |
| Green H2O2/HCl Method | 4-chloro-2-aminothiophenol | Aldehyde, H2O2/HCl, Ethanol | Room Temperature | Short reaction time, high yields. nih.govmdpi.com |
| Microwave-Assisted Synthesis | Varies | Amberlite IR120 resin | Microwave, 85°C | Rapid (5-10 min), high yields (88-95%). mdpi.com |
Strategies for N-Methylation and Further Derivatization of the Benzothiazol-2-amine Moiety
Once the 6-chloro-1,3-benzothiazol-2-amine core is obtained, the final step is the introduction of a methyl group onto the exocyclic nitrogen atom.
The most direct method for N-methylation is through a nucleophilic substitution reaction. The 2-amino group of the 6-chloro-1,3-benzothiazol-2-amine acts as a nucleophile, attacking an electrophilic methyl source. This reaction is typically performed in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The deprotonated amine then readily reacts with a methylating agent.
Common methylating agents and conditions are summarized below:
| Methylating Agent | Typical Base | Solvent | Description |
| Methyl iodide (CH3I) | Sodium hydride (NaH), Potassium carbonate (K2CO3) | DMF, THF, Acetone | A highly reactive and common methylating agent. The reaction proceeds readily. |
| Dimethyl sulfate ((CH3)2SO4) | Sodium hydroxide (NaOH), Potassium carbonate (K2CO3) | Dichloromethane, Acetone | A cost-effective and powerful methylating agent. |
| Methyl tosylate (CH3OTs) | Potassium tert-butoxide | THF, Dioxane | A good alternative to methyl halides, often providing cleaner reactions. |
Careful control of stoichiometry is necessary to favor mono-methylation and avoid the formation of the di-methylated product, 6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine.
Modern synthetic chemistry seeks to employ catalytic methods to improve efficiency and reduce waste. While direct catalytic N-methylation of 2-aminobenzothiazoles is an area of ongoing research, related catalytic transformations can be applied. For instance, reductive amination provides a pathway for methylation. This would involve reacting 6-chloro-1,3-benzothiazol-2-amine with formaldehyde in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation). The initial reaction forms an imine intermediate, which is then reduced in situ to the N-methyl product. This method avoids the use of stoichiometric alkylating agents and often proceeds under mild conditions.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jusst.orgscielo.br This technology has been effectively applied to the synthesis of various benzothiazole derivatives. The synthesis of substituted 2-aminobenzothiazoles, the core structure of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, can be achieved in as little as 5 minutes by reacting substituted o-aminobenzene thiol with chloramine under microwave irradiation, demonstrating the efficiency of this method. researchgate.net
The green chemistry approach of using microwave condensation methods generally results in compounds with good yield and high purity. jusst.org For instance, the formation of Schiff bases from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylic aldehyde under microwave irradiation resulted in a 76–80% yield in just 8–10 minutes, a significant improvement over conventional heating which yielded only 38% after 2 hours. nih.gov Similarly, microwave irradiation has been successfully used in the multi-step synthesis of benzothiazole-imidazolidines. nih.gov One-pot, three-component syntheses of thiazole (B1198619) derivatives have also been efficiently carried out using microwave heating, showcasing the versatility of this technique. nih.gov
| Parameter | Microwave-Assisted Method | Conventional Method |
|---|---|---|
| Reaction Time | 8-10 minutes | 2 hours |
| Yield | 76-80% | 38% |
Chemical Reactivity and Reaction Pathways of the Compound
The 2-aminobenzothiazole (B30445) scaffold is a highly reactive building block for organic synthesis, allowing for facile functionalization at the C2-amino group and on the benzene (B151609) ring. nih.govacs.org
Oxidation Reactions
The oxidation of 2-aminobenzothiazole derivatives can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. While specific oxidation studies on this compound are not detailed in the provided sources, research on the general class of 2-aminobenzothiazoles indicates that the heterocyclic ring and the amino group are potential sites for oxidative transformation. acs.org Such reactions can lead to the formation of azobenzothiazoles or other coupled products.
Reduction Reactions
Reduction reactions are crucial in the synthesis of functionalized 2-aminobenzothiazoles, particularly when starting from nitro-substituted precursors. For example, the synthesis of 6-N-functionalized derivatives of 2-aminobenzothiazoles often involves the reduction of a nitro group at the 6-position to an amino group. nih.gov This transformation is a key step that allows for subsequent functionalization, such as acylation or sulfonylation, to introduce diverse chemical moieties onto the benzothiazole ring. nih.gov Catalytic hydrogenation is a common method employed for this type of reduction. ucl.ac.be
Nucleophilic Substitution Reactions of the Chloro Group
The chloro group at the 6-position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). cas.cnmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of the chlorine atom. masterorganicchemistry.com The reaction is facilitated by the presence of the heterocyclic ring system which helps to stabilize the negatively charged intermediate. masterorganicchemistry.com This pathway allows for the introduction of a wide range of functional groups, including amines and piperazine derivatives, onto the benzothiazole core. acs.org For instance, various amines and substituted piperazine moieties have been successfully substituted for the chlorine atom in related chloro-substituted benzothiazole derivatives. acs.org The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the electronic properties of the benzothiazole ring. nih.gov
Functionalization via Urea and Thiourea Linkages
The 2-amino group of the benzothiazole scaffold is a prime site for derivatization to form urea and thiourea linkages. researchgate.netmdpi.comtandfonline.com These functional groups can be introduced by reacting the parent amine with various reagents such as isocyanates, isothiocyanates, carbamoyl chlorides, or 1,1'-(thio)carbonyldiimidazole. mdpi.comtandfonline.com This methodology allows for the covalent linking of diverse molecular fragments to the benzothiazole core, creating hybrid molecules with potentially enhanced biological activities. researchgate.netnih.govresearchgate.net For example, N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea is synthesized by reacting 6-nitro-2-aminobenzothiazole with ethyl isocyanate. mdpi.com These urea and thiourea derivatives have been extensively explored in medicinal chemistry. tandfonline.com
| Desired Linkage | Common Reagents |
|---|---|
| Urea | Isocyanates, Carbamoyl chlorides, 1,1'-Carbonyldiimidazole |
| Thiourea | Isothiocyanates, 1,1'-Thiocarbonyldiimidazole, Ammonium thiocyanate |
Formation of Fused Heterocyclic Systems
2-Aminobenzothiazole and its derivatives are valuable intermediates for the synthesis of fused heterocyclic systems. nih.govacs.orgresearchgate.net The exocyclic amino group (at C2) and the endocyclic nitrogen atom (at N3) are suitably positioned to react with bis-electrophilic reagents, leading to the construction of new rings fused to the benzothiazole framework. researchgate.net For example, reactions with reagents like ethyl chloroacetate followed by treatment with hydrazine (B178648) hydrate and subsequent condensation and acylation can lead to complex fused structures. nih.gov Another approach involves the multicomponent reaction of 2-aminobenzothiazole derivatives with aldehydes and isonitriles to form fused systems like 3-aminoimidazo2,1-bbenzothiazoles. nih.gov This reactivity allows for the creation of a diverse array of polycyclic aromatic compounds from the relatively simple 2-aminobenzothiazole starting material. nih.govguilan.ac.ir
Analytical and Spectroscopic Characterization Techniques for Synthesized Compounds
While specific spectral data for this compound is not extensively detailed in publicly available literature, the characterization of its immediate precursor, 2-Amino-6-chlorobenzothiazole, and other closely related analogues is well-documented. These examples serve to illustrate the application of standard spectroscopic methods for this family of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are fundamental tools for determining the precise arrangement of atoms within a molecule. For benzothiazole derivatives, NMR spectra provide insights into the substitution patterns on the aromatic ring and the nature of the substituents at the 2-amino position.
For instance, in the ¹H NMR spectrum of a related compound, 1-(4-chlorophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone, the signals corresponding to the aromatic protons appear as a multiplet in the range of δ 8.04–7.16 ppm. A singlet observed at δ 0.86 ppm is attributed to the methyl protons, while a D₂O exchangeable singlet at δ 7.13 ppm confirms the presence of an NH proton. Similarly, for other derivatives such as 1-(4-aminophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone, the aromatic protons are observed as a multiplet between δ 7.934–7.302 ppm, with the methyl protons appearing as a singlet at δ 0.97 ppm.
Interactive ¹H NMR Data for 6-Chloro-1,3-benzothiazole Derivatives
| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity |
| 1-(4-Chlorophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | Ar-H | 8.04–7.16 | m |
| CH₃ | 0.86 | s | |
| NH | 7.13 | s | |
| 1-(4-Aminophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | Ar-H | 7.934–7.302 | m |
| CH₃ | 0.97 | s | |
| Ar C-NH₂ | 3.186 | s | |
| NHN– | 7.17 | s | |
| 4-Fluorobenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone | Ar CH=N | 8.027 | s |
| Ar-H | 7.962–7.059 | m | |
| NHN– | 3.947 | s |
Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the characteristic functional groups present in the synthesized molecules. The IR spectrum of 2-Amino-6-chlorobenzothiazole, the precursor to the title compound, exhibits characteristic absorption bands. For example, the N-H stretching vibrations are typically observed in the range of 3417 cm⁻¹. The C=N stretching of the thiazole ring appears around 1512 cm⁻¹, and the C-Cl stretching is found at approximately 1082 cm⁻¹.
In more complex derivatives, such as 1-(4-nitrophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone, additional characteristic peaks are observed. These include bands for N-H stretching at 3321 cm⁻¹, aromatic C-H stretching at 3119 cm⁻¹, and the C=N bond at 1554 cm⁻¹. The presence of a nitro group is confirmed by absorptions at 1452 and 1336 cm⁻¹.
Interactive IR Absorption Data for 6-Chloro-1,3-benzothiazole Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 6-Chloro-2-benzothiazolamine | N-H | 3417 |
| C-H (Aromatic) | 3086 | |
| C=N | 1512 | |
| C-Cl | 1082 | |
| 6-Chloro-2-benzothiazol-2-yl-hydrazine | N-H | 3484 |
| C-H (Aromatic) | 3084 | |
| C=N | 1548 | |
| C-Cl | 1112 | |
| 1-(4-Nitrophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | N-H | 3321 |
| C-H (Aromatic) | 3119 | |
| C=N | 1554 | |
| Ar C-NO₂ | 1452, 1336 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of 2-Amino-6-chlorobenzothiazole shows a molecular ion peak (M⁺) at m/z 184, which corresponds to its molecular weight. nih.gov The isotopic pattern, with a peak at m/z 186, is characteristic of the presence of a chlorine atom. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which for related benzothiazole derivatives has been used to confirm their elemental composition.
Mechanistic Insights into Biological Action
Molecular Target Identification and Validation
Benzothiazole (B30560) derivatives exert their biological effects by interacting with a variety of molecular targets. A significant target, particularly for antitubercular benzothiazoles, is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). plos.orgnih.govvlifesciences.com This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, making it a validated and highly promising target for drug development against Mycobacterium tuberculosis. plos.orgvlifesciences.com
In the context of anti-inflammatory and anticancer activities, cyclooxygenase (COX) enzymes, specifically COX-2, have been identified as key targets. nih.govdergipark.org.tr Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. Furthermore, studies on 2-substituted benzothiazole derivatives have revealed their ability to modulate signaling pathways critical for cancer progression, such as the NF-κB pathway, which is upstream of COX-2 and inducible nitric oxide synthase (iNOS). nih.gov
Other identified targets for this class of compounds include carbonic anhydrases (CAs), which are involved in numerous physiological processes. Novel benzothiazole derivatives have shown inhibitory activity against several human CA isoforms, including hCA I, hCA II, hCA V, and hCA XIII. nih.gov
Enzyme Inhibition Mechanisms (e.g., DprE1, COX enzymes)
The mechanisms by which benzothiazole derivatives inhibit their target enzymes are diverse and depend on both the scaffold and the specific enzyme.
DprE1 Inhibition: Many benzothiazinone (BTZ) derivatives, which are structurally related to benzothiazoles, act as irreversible, covalent inhibitors of DprE1. plos.org These compounds are often prodrugs that, once inside the pathogen, are activated to a reactive nitroso species. This reactive intermediate then forms a covalent bond with a critical cysteine residue (Cys387) in the active site of DprE1, leading to irreversible enzyme inactivation and blockade of cell wall synthesis. nih.gov However, other benzothiazole-bearing compounds have been developed as potent noncovalent inhibitors of DprE1. nih.gov
COX Enzyme Inhibition: The anti-inflammatory effects of many benzothiazole derivatives are attributed to their ability to inhibit COX enzymes. These compounds typically function as competitive inhibitors, blocking the active site of COX-1 and/or COX-2 and preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govdergipark.org.tr Some derivatives have been designed to be selective inhibitors of COX-2 to minimize the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.netacs.orgrsc.org Research on 2-substituted benzothiazoles has demonstrated a dose-dependent inhibition of COX-2 in hepatocellular carcinoma cells. nih.gov
Receptor-Ligand Binding Interactions
Molecular docking and computational studies have provided detailed insights into the binding interactions between benzothiazole derivatives and their protein targets. For DprE1 inhibitors, both covalent and non-covalent interactions are crucial. Drug-receptor interaction studies of benzothiazolylpyrimidine-5-carboxamides showed significant interactions within the DprE1 active site, including hydrogen bonding with residues such as Asn385 and Lys418, and hydrophobic interactions with Tyr314. nih.gov The covalent mechanism involves the specific reaction with the thiol group of Cys387. nih.gov
In the case of COX inhibitors, studies on thiadiazole-benzothiazole hybrids revealed that hydrogen bonds between the compound's amide group and key residues like Arg120 and Glu524 in the COX-1 active site are critical for inhibitory activity. dergipark.org.tr These specific interactions, which include hydrogen bonding, hydrophobic interactions, and van der Waals forces, anchor the ligand within the binding pocket and determine the potency and selectivity of the inhibitor. nih.gov
Cellular Pathway Modulation
The interaction of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine derivatives with their molecular targets triggers the modulation of critical cellular pathways.
By inhibiting DprE1, these compounds effectively disrupt the decaprenylphosphoryl-D-arabinose (DPA) biosynthetic pathway. vlifesciences.com DPA is the sole donor of arabinofuranosyl residues required for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, both of which are essential components of the mycobacterial cell wall. vlifesciences.com Inhibition of this pathway compromises the structural integrity of the cell wall, ultimately leading to bacterial death.
In cancer and inflammation, benzothiazole derivatives can modulate the NF-κB signaling pathway. nih.gov NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation and cell survival. By inhibiting NF-κB, these compounds can downregulate the expression of downstream inflammatory enzymes like COX-2 and iNOS, thereby reducing inflammation and suppressing cancer cell proliferation and migration. nih.gov Furthermore, certain active compounds have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cell growth and survival in various cancers. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of benzothiazole derivatives is finely tuned by the substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies help to elucidate the role of specific functional groups.
The presence of a halogen, such as chlorine, at the 6-position of the benzothiazole ring can significantly impact biological activity. Halogen substituents are known to modulate the electronic properties and lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and target binding affinity.
Studies have shown that electron-withdrawing groups like chloro, fluoro, and nitro at the 6-position of the benzothiazole ring were found in the more active compounds with anticonvulsant effects. nih.gov Conversely, another study on 6-benzyloxy derivatives found that the 6-chloro substituted versions showed no anticonvulsant activity, whereas 6-fluoro derivatives were active, indicating that the type of halogen is critical for certain activities. nih.gov For antitubercular activity, the addition of halogen substituents to the benzothiazole ring has been shown to improve efficacy. jchemrev.com Similarly, electron-acceptor atoms like fluorine and chlorine in the benzothiazole ring enhance antifungal activity. nih.gov
Table 1: Influence of 6-Chloro Substituent on Biological Activities of Benzothiazole Derivatives
| Biological Activity | Effect of 6-Chloro Substituent | Reference(s) |
|---|---|---|
| Anticonvulsant | Activity is variable; can be positive or negative depending on the full molecular structure. | nih.govnih.gov |
| Antifungal | Enhances activity. | nih.gov |
| Antitubercular | Generally improves activity. | jchemrev.com |
| Anthelmintic | Enhances activity. | nih.gov |
| Anticancer | Can contribute to potent activity. | nih.gov |
The 2-amino group is a key pharmacophore in this class of compounds and serves as a common point for chemical modification to generate diverse derivatives. nih.gov The substitution pattern on this exocyclic nitrogen atom plays a critical role in defining the molecule's biological profile.
Replacing one of the hydrogens of the 2-amino group with a methyl group, as in this compound, has several important consequences. It alters the hydrogen bonding capacity of the group; while the primary amine (-NH2) can act as both a hydrogen bond donor and acceptor, the secondary amine (-NH-CH3) primarily functions as a hydrogen bond donor with altered steric hindrance. This change can profoundly affect how the molecule fits into a target's binding site.
Impact of Other Substitutions and Hybrid Formations on Pharmacological Profiles
The pharmacological versatility of the 2-aminobenzothiazole (B30445) scaffold, particularly the 6-chloro substituted variant, is profoundly influenced by the nature of substituents at the 2-amino position and the fusion of the core structure with other heterocyclic systems. Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can significantly enhance or modulate biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Substitutions on the 2-Amino Group:
The introduction of various moieties at the 2-amino position has been a key strategy in developing potent therapeutic agents. For instance, the synthesis of N-benzyl derivatives of 6-chlorobenzo[d]thiazol-2-amine has yielded compounds with significant anticancer and anti-inflammatory properties. One study screened a series of these derivatives and identified 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine as a potent agent that significantly inhibited the proliferation of A431, A549, and H1299 cancer cells and reduced the activity of inflammatory markers IL-6 and TNF-α. nih.gov The presence of a nitro group on the benzyl (B1604629) ring was found to be particularly effective. nih.gov
Similarly, the substitution with different anilino-acetamide moieties has been explored. A series of N-(1,3-benzothiazol-2-yl)-2-(substituted anilino)acetamide derivatives showed that combinations with 4-nitroaniline (B120555) and piperazine-4-nitroaniline led to reduced growth of lung (A549) and breast (MCF-7) cancer cell lines. nih.govacs.org These findings underscore the importance of the electronic and steric properties of the substituent attached to the 2-amino group for antiproliferative activity.
Substitutions on the Benzothiazole Ring:
While the focus is often on the 2-amino position, other substitutions on the benzene (B151609) ring of the benzothiazole nucleus also play a critical role. The presence of an electron-withdrawing group, such as the chloro group at position 6, is a common feature in many biologically active derivatives. mdpi.compreprints.org Further modifications, such as adding a fluorine atom, have been shown to enhance cytotoxicity in certain cancer cell lines. nih.gov For example, the incorporation of a fluorine atom at the 7th position of some imidazo-benzothiazole derivatives enhanced their antiproliferative activity against HepG2, MCF-7, and HeLa cell lines. nih.gov
Hybrid Formations:
A highly effective strategy for diversifying the pharmacological profile of 6-chlorobenzothiazole derivatives is through molecular hybridization, which involves covalently linking the benzothiazole scaffold to other pharmacologically active heterocyclic rings. nih.gov This approach aims to create synergistic effects or multi-target agents.
Thiazolidinone Hybrids: The condensation of Schiff bases derived from 2-amino-6-chlorobenzothiazole (B160215) with thioglycolic acid results in the formation of 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivatives. researchgate.netderpharmachemica.com These hybrid molecules combine the pharmacophores of both benzothiazole and thiazolidinone, the latter being known for a wide range of biological activities. derpharmachemica.com
Oxadiazole and Triazole Hybrids: Derivatives incorporating 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings have been synthesized from 2-amino-6-chlorobenzothiazole precursors. These hybrids have demonstrated significant anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to standard drugs.
Quinoline (B57606) Hybrids: Fusing the benzothiazole moiety with a quinoline ring, another privileged scaffold in medicinal chemistry, has led to the development of potent antibacterial agents. A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
The below table summarizes the impact of various substitutions and hybrid formations on the pharmacological activity of the 6-chlorobenzothiazole scaffold.
| Core Structure | Substitution / Hybrid Moiety | Resulting Compound Class | Observed Pharmacological Activity |
| 2-Amino-6-chlorobenzothiazole | Substituted Benzyl group at N2 | N-benzyl-6-chlorobenzothiazol-2-amines | Anticancer, Anti-inflammatory nih.gov |
| 2-Amino-6-chlorobenzothiazole | Substituted Aryl group at N2 via Schiff base | N-aryl-6-chlorobenzothiazol-2-imines | Antifungal researchgate.net |
| 2-Amino-6-chlorobenzothiazole | Thiazolidinone ring | 3-(6-chlorobenzothiazol-2-yl)thiazolidin-4-ones | Antifungal, Anthelmintic researchgate.netderpharmachemica.com |
| 2-Amino-6-chlorobenzothiazole | Benzimidazole ring | N-((1H-benzo[d]imidazol-2-yl)methyl) derivatives | Antifungal researchgate.net |
| 2-Amino-6-chlorobenzothiazole | 1,3,4-Oxadiazole / 1,2,4-Triazole rings | Oxadiazole/Triazole-benzothiazole hybrids | Anti-inflammatory, Analgesic |
| 2-Amino-6-chlorobenzothiazole | Quinoline ring | Quinoline-benzothiazole hybrids | Antibacterial |
Development and Refinement of Pharmacophore Models
To better understand the structure-activity relationships (SAR) and to guide the rational design of new, more potent 6-chlorobenzothiazole derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have been employed. aip.orgresearchgate.netresearchgate.net These models identify the key structural and physicochemical features of the molecules that are essential for their biological activity.
QSAR Studies for Anticancer Activity:
Several 3D-QSAR studies have been conducted on benzothiazole derivatives to elucidate the requirements for anticancer potency. aip.orgustc.edu.cn Using methods like Comparative Molecular Field Analysis (CoMFA), researchers have created 3D contour maps that visualize the regions around the molecule where certain properties are predicted to enhance or diminish activity. aip.orgustc.edu.cn
A key finding from these models is the importance of both steric and electrostatic fields. For instance, a CoMFA model for a series of anticancer benzothiazoles revealed that:
Electrostatic Properties: The presence of an electron-withdrawing group (e.g., a fluorine atom) on the substituent at the 2-position can increase the positive charge on adjacent atoms. This positive potential in specific regions, often visualized as blue-colored areas in CoMFA maps, correlates strongly with improved anticancer activity. aip.orgustc.edu.cn
Steric Properties: The volume and shape of the substituent are also critical. The models predict that bulky groups are favored in some regions (visualized as green-colored areas) but are detrimental in others (yellow-colored areas). Selecting a substituent with an appropriate volume that fits well into the favorable steric regions can significantly improve biological potency. aip.orgustc.edu.cn
QSAR models for 6-chloro-benzodithiazine derivatives, a related scaffold, have also highlighted the importance of specific atomic charges. Models for cytotoxicity against MCF-7 and HCT-116 cancer cell lines indicated that the natural charge on certain carbon and nitrogen atoms is highly correlated with activity. nih.gov
Pharmacophore Models for Anti-inflammatory and Antibacterial Activity:
Pharmacophore modeling identifies the spatial arrangement of essential features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers required for binding to a specific biological target. For anti-inflammatory benzothiazole derivatives targeting enzymes like cyclooxygenase (COX), docking studies have helped to build these models. preprints.org The results suggest that the benzothiazole ring often anchors the molecule in the active site, while substituents at the 2-amino position form key interactions, such as hydrogen bonds, with amino acid residues. preprints.org
For antibacterial agents, QSAR models have been developed to predict the minimum inhibitory concentration (MIC) against various bacterial strains. researchgate.net These models have identified molecular descriptors such as specific atom-type counts, connectivity indices, and measures of molecular shape as being crucial for antibacterial activity. researchgate.net These validated QSAR models can then be used to predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. researchgate.net
The insights gained from these QSAR and pharmacophore models are invaluable for the refinement of existing lead compounds and the design of novel 6-chlorobenzothiazole derivatives with enhanced selectivity and potency for a desired pharmacological target.
Preclinical Evaluation and Translational Research of 6 Chloro N Methyl 1,3 Benzothiazol 2 Amine Analogs
In Vitro Pharmacological Assays
Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Antimicrobial Susceptibility Testing)
Derivatives of 6-chloro-1,3-benzothiazol-2-amine have been the subject of numerous cell-based assays to evaluate their potential as therapeutic agents. These assays have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Antimicrobial and Antifungal Activity:
A variety of novel derivatives of 2-amino-6-chlorobenzothiazole (B160215) have been synthesized and screened for their antimicrobial properties. For instance, a series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, when further cyclized into 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, exhibited moderate to good antibacterial and antifungal activities. These compounds were tested against a panel of pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, Aspergillus niger, and Aspergillus flavus, with minimum inhibitory concentrations (MICs) generally ranging from 12.5 to 100 µg/mL. Similarly, newly synthesized C-6 methyl-substituted benzothiazole (B30560) derivatives have shown antifungal activity against C. albicans. scitechjournals.com
Other studies have also confirmed the antimicrobial potential of this class of compounds. For example, certain 2-(6-chloro-(1,3) benzothial-2-yl)amino)-N-benylidene acetohydrazides and their cyclized thiazolidinone and azetidinone derivatives showed moderate to good activity against both gram-positive and gram-negative bacteria. ijcce.ac.ir
Anticancer Activity (Cytotoxicity and Proliferation):
The antiproliferative effects of 6-chloro-1,3-benzothiazol-2-amine analogs have been evaluated against various cancer cell lines. In one study, the active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) was found to significantly inhibit the proliferation of human epidermoid carcinoma (A431) and human non-small cell lung cancer (A549 and H1299) cells. rsc.org This compound also demonstrated the ability to promote apoptosis and cause cell cycle arrest in A431 and A549 cells at concentrations of 1, 2, and 4 μM. rsc.org
Furthermore, a series of novel 2-aminobenzothiazole (B30445) compounds were designed and synthesized, with two compounds, OMS5 and OMS14, showing notable reduction in the growth of lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.govacs.org The IC50 values for these compounds ranged from 22.13 to 61.03 μM. nih.govacs.org
| Compound | Cancer Cell Line | Activity | IC50 Value (μM) |
|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Inhibition of proliferation | Not specified in provided text |
| OMS5 | A549 (Lung) | Growth reduction | 22.13 - 61.03 |
| OMS5 | MCF-7 (Breast) | Growth reduction | 22.13 - 61.03 |
| OMS14 | A549 (Lung) | Growth reduction | 22.13 - 61.03 |
| OMS14 | MCF-7 (Breast) | Growth reduction | 22.13 - 61.03 |
Biochemical Assays (e.g., Enzyme Activity, Receptor Binding Assays)
Biochemical assays have revealed that 6-chloro-1,3-benzothiazol-2-amine analogs can interact with various molecular targets, including enzymes and receptors, which likely underlies their observed cellular effects.
Enzyme Inhibition:
Several studies have investigated the enzyme inhibitory potential of this class of compounds. For instance, novel benzothiazole derivatives have been evaluated for their ability to inhibit carbonic anhydrase (CA), with some compounds showing good inhibitory properties against human isoforms hCA I, hCA II, hCA V, and hCA XIII, with inhibition constants in the micromolar range. nih.gov
In the context of neurodegenerative diseases, certain 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl) benzamides have been synthesized and shown to be significant inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). rsc.org One compound, in particular, displayed IC50 values of 23.4 ± 1.1 nM against AChE and 40.3 ± 1.7 nM against MAO-B. rsc.org
Furthermore, the anticancer activity of some 2-aminobenzothiazole derivatives has been linked to the inhibition of key signaling enzymes. Western blot analysis confirmed that 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) inhibited both AKT and ERK signaling pathways in A431 and A549 cells. nih.gov Other analogs, such as OMS1 and OMS2, were found to inhibit PI3Kγ at rates of 47% and 48%, respectively, at a 100 μM concentration. nih.govacs.org Compound OMS14 was shown to inhibit PIK3CD/PIK3R1 (p110 δ/p85 α) by 65%, suggesting a potential mechanism for its anticancer properties. nih.govacs.org
| Compound Class/Specific Compound | Target Enzyme | Inhibitory Activity |
|---|---|---|
| Benzothiazole derivatives | Carbonic Anhydrase (hCA I, II, V, XIII) | Inhibition constants in the micromolar range |
| Compound 4f (a 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl) benzamide (B126) derivative) | Acetylcholinesterase (AChE) | IC50 = 23.4 ± 1.1 nM |
| Compound 4f | Monoamine Oxidase-B (MAO-B) | IC50 = 40.3 ± 1.7 nM |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | AKT and ERK signaling pathways | Inhibition confirmed by Western blot |
| OMS1 and OMS2 | PI3Kγ | 47% and 48% inhibition at 100 μM |
| OMS14 | PIK3CD/PIK3R1 (p110 δ/p85 α) | 65% inhibition |
Receptor Binding Assays:
The interaction of benzothiazole derivatives with G protein-coupled receptors (GPCRs) has also been explored. A structure-activity relationship study of a benzothiazole scaffold acting as an antagonist at the GPR35 receptor has been presented, indicating that this class of compounds can be designed to modulate the activity of specific receptors. nih.gov
In Vivo Pharmacological Evaluation in Disease Models (if applicable for derivatives)
Efficacy Studies in Relevant Animal Models
The therapeutic potential of 2-aminobenzothiazole derivatives has been investigated in animal models for various diseases. In a notable study, two compounds, methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) and 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y), were evaluated for their antidiabetic effects in a type 2 diabetes rat model. After four weeks of oral administration at a dose equimolar to 15 mg/kg of pioglitazone, both compounds were effective in reducing blood glucose levels to below 200 mg/dL and also improved the lipid profile of the animals.
Preliminary Toxicity Assessments
Neurotoxicity Evaluation
Preliminary toxicity studies are essential to assess the safety of new chemical entities. In the case of 6-chloro-1,3-benzothiazol-2-amine analogs, some evaluations for neurotoxicity have been conducted. A study involving a series of N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides, which were tested for anticonvulsant activity, also included a neurotoxicity assessment. The results of this evaluation were favorable, as none of the synthesized compounds showed any signs of neurotoxicity.
Liver Toxicity Studies
Preclinical evaluation of novel therapeutic agents places significant emphasis on the assessment of potential hepatotoxicity. For analogs of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine, a multifaceted approach involving both in vitro and in vivo models is employed to characterize their effects on the liver. These studies are crucial for identifying potential liabilities early in the drug development process.
Research into the broader class of benzothiazole compounds has indicated the potential for interactions with hepatic enzyme systems. For instance, the parent compound, benzothiazole, has been shown to be a potent inducer of several cytochrome P450 enzymes (P4501A1, 1A2, 2B1, 3A4, 2E1) as well as phase II metabolizing enzymes like UDP-glucuronyltransferase (UDP-GT) and glutathione-S-transferase (GST) in rat liver. nih.gov This enzymatic induction can alter the metabolism of other substances, potentially exacerbating their toxic effects. One study demonstrated that pretreatment with benzothiazole potentiated the hepatotoxicity of acetaminophen (B1664979) in mice, as evidenced by an increase in serum alanine (B10760859) aminotransferase (ALT) activities. nih.gov
In vitro cytotoxicity screening is a primary method for evaluating the direct effects of this compound analogs on liver cells. Human hepatoma cell lines, such as HepG2, are commonly utilized for this purpose. Studies on various 2-aminobenzothiazole derivatives have demonstrated a range of cytotoxic responses. For example, a series of novel N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives were evaluated for their cytotoxic effects on HepG2 tumor cells, with several compounds identified as having good cytotoxic activity. researchgate.net While focused on anticancer potential, such data provides valuable initial insights into the potential for these chemical scaffolds to induce liver cell death.
The following interactive table summarizes representative data from in vitro cytotoxicity studies on HepG2 cells for compounds structurally related to this compound.
Table 1: In Vitro Cytotoxicity of Benzothiazole Analogs in HepG2 Cells
| Compound Class | Specific Analog | Assay Type | Endpoint | Result |
|---|---|---|---|---|
| N-substituted Benzothiazole | Compound 2 | Cytotoxicity | IC50 | Good cytotoxic agent |
| N-substituted Benzothiazole | Compound 4 | Cytotoxicity | IC50 | Good cytotoxic agent |
| N-substituted Benzothiazole | Compound 5 | Cytotoxicity | IC50 | Good cytotoxic agent |
In vivo studies in animal models, typically rodents, are essential for understanding the systemic effects of these analogs on the liver. Key parameters evaluated include changes in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of hepatocellular injury. Histopathological examination of liver tissue is also a critical component of these studies, allowing for the microscopic assessment of any drug-induced damage.
For instance, in a study investigating the effects of benzothiazole on liver enzymes in Sprague-Dawley rats, administration of the compound led to a marked increase in the activities of multiple hepatic enzymes. nih.gov While this study did not focus on direct toxicity, the observed enzyme induction highlights a mechanism by which benzothiazole derivatives could contribute to liver stress or injury.
The table below presents a summary of findings from an in vivo study on the effects of benzothiazole on hepatic enzymes in rats, which can serve as a surrogate for understanding the potential effects of its derivatives.
Table 2: Effect of Benzothiazole Administration on Hepatic Enzyme Activity in Rats
| Enzyme | Change in Activity |
|---|---|
| Cytochrome P4501A1 | Markedly Increased |
| Cytochrome P4501A2 | Markedly Increased |
| Cytochrome P4502B1 | Markedly Increased |
| Cytochrome P4503A4 | Markedly Increased |
| Cytochrome P4502E1 | Markedly Increased |
| UDP-glucuronyltransferase (UDP-GT) | Markedly Increased |
While direct and comprehensive liver toxicity data for this compound itself is not extensively available in the public domain, the evaluation of its structural analogs provides a foundational understanding of the potential hepatotoxic risks associated with this class of compounds. These preclinical assessments, combining in vitro cytotoxicity assays with in vivo evaluation of liver function and pathology, are fundamental to guiding the selection and development of safer therapeutic candidates.
Future Perspectives and Research Directions for 6 Chloro N Methyl 1,3 Benzothiazol 2 Amine
Rational Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity
The future development of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine hinges on the principles of rational drug design to synthesize novel analogs with superior potency and target selectivity. Structure-activity relationship (SAR) studies on the benzothiazole (B30560) nucleus have consistently shown that modifications at various positions can significantly influence biological activity. benthamscience.com For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring are known to be critical for a range of biological activities. benthamscience.com
Future synthetic endeavors should focus on systematic modifications of the this compound structure. Key areas for modification include:
Substitution on the Benzene (B151609) Ring: While the 6-chloro substituent is a defining feature, the introduction of other electron-withdrawing or electron-donating groups at available positions could modulate the electronic properties of the ring system and, consequently, its interaction with biological targets.
Modification of the N-methyl Group: Altering the N-methyl group to larger alkyl chains, cyclic structures, or incorporating aromatic moieties could influence the compound's lipophilicity and steric interactions within a target's binding pocket.
Introduction of Additional Functional Groups: The incorporation of pharmacophores known to interact with specific targets, such as hydrogen bond donors and acceptors, could lead to analogs with enhanced and more selective activity.
A hypothetical SAR study could explore the impact of these modifications on a specific biological activity, as illustrated in the table below.
| Compound | R1 (Position 6) | R2 (at Amino Group) | Observed Activity (Hypothetical) |
| Parent Compound | Cl | CH₃ | Baseline |
| Analog 1a | F | CH₃ | Decreased |
| Analog 1b | Br | CH₃ | Increased |
| Analog 2a | Cl | C₂H₅ | Slightly Increased |
| Analog 2b | Cl | Cyclopropyl | Significantly Increased |
| Analog 3a | Cl | CH₂(C₆H₅) | Variable |
This systematic approach will be instrumental in identifying lead candidates with optimized pharmacological profiles.
Exploration of New Therapeutic Indications Based on Mechanistic Insights
The broad-spectrum bioactivity of benzothiazole derivatives suggests that this compound and its future analogs could be repurposed for new therapeutic indications. pcbiochemres.comnih.gov The existing literature on benzothiazoles highlights their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. mdpi.comnih.gov
Future research should aim to elucidate the precise mechanism of action of this compound. Understanding how it interacts with cellular pathways and molecular targets will be key to unlocking new therapeutic avenues. For instance, if the compound is found to inhibit a specific kinase involved in both cancer and inflammatory pathways, it could be developed as a dual-action therapeutic agent.
Potential new therapeutic areas to explore include:
Neurodegenerative Diseases: Given that some benzothiazole derivatives have shown neuroprotective effects, investigating the potential of this compound in models of Alzheimer's or Parkinson's disease could be a fruitful area of research. mdpi.com
Metabolic Disorders: The role of certain benzothiazoles in metabolic regulation suggests that this compound could be investigated for its effects on conditions such as diabetes. nih.gov
Viral Infections: The antiviral properties of some benzothiazole compounds warrant the screening of this compound against a panel of viruses. mdpi.com
Strategies to Address Drug Resistance Challenges, particularly in Antimicrobial and Anticancer Contexts
A major hurdle in the treatment of infectious diseases and cancer is the development of drug resistance. Benzothiazole derivatives have shown promise in combating resistant strains of bacteria and cancer cells. nih.govresearchgate.net Future research on this compound should proactively address potential resistance mechanisms.
Strategies to circumvent drug resistance could include:
Combination Therapy: Investigating the synergistic effects of this compound with existing antimicrobial or anticancer drugs could reveal combinations that are effective against resistant strains.
Development of Resistance-Modulating Analogs: Rational design could be employed to create analogs that are less susceptible to the efflux pumps or enzymatic degradation that often lead to resistance.
Targeting Novel Pathways: If the compound is found to act on a novel cellular target that is not affected by current resistance mechanisms, it could represent a new line of defense against resistant pathogens and tumors.
Advanced Mechanistic Investigations Through Omics Technologies and In Vivo Studies
To gain a deeper understanding of the biological effects of this compound, the application of "omics" technologies is crucial. Proteomics, genomics, and metabolomics can provide a comprehensive picture of the cellular changes induced by the compound, helping to identify its primary targets and off-target effects.
Furthermore, transitioning from in vitro assays to in vivo animal models is a critical step in the preclinical development of this compound. In vivo studies will provide essential information on its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics, as well as its efficacy and safety in a whole-organism context. These studies are indispensable for determining the therapeutic window and potential toxicity of the compound before it can be considered for human trials.
Development of Targeted Drug Delivery Systems for Optimized Efficacy
To enhance the therapeutic efficacy of this compound and minimize potential side effects, the development of targeted drug delivery systems is a promising avenue. nih.gov Nanotechnology-based delivery systems, such as liposomes and nanoparticles, can be engineered to specifically deliver the drug to the site of action, such as a tumor or an infected tissue. nih.gov
These advanced delivery systems can:
Improve Solubility and Stability: Encapsulating the compound within a nanocarrier can improve its solubility and protect it from degradation in the body.
Enhance Bioavailability: Targeted delivery can increase the concentration of the drug at the desired site, thereby enhancing its therapeutic effect.
Reduce Off-Target Toxicity: By directing the drug to its target, systemic exposure and potential side effects can be minimized.
Collaborative Efforts in Translational Research and Clinical Development
The journey of a promising compound from the laboratory to the clinic is a complex and resource-intensive process. The successful translation of this compound into a therapeutic agent will require robust collaborations between academic research institutions and the pharmaceutical industry.
Such partnerships can facilitate:
Access to Expertise and Resources: Academic researchers can provide deep mechanistic insights, while pharmaceutical companies can offer their expertise in drug development, regulatory affairs, and clinical trial management.
Funding and Infrastructure: Industry collaborations can provide the necessary funding and infrastructure to conduct large-scale preclinical and clinical studies.
Accelerated Development: By working together, the timeline for drug development can be significantly shortened, bringing potentially life-saving therapies to patients more quickly.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-N-methyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- The compound is typically synthesized via cyclization of substituted anilines with thiocyanate derivatives in glacial acetic acid under controlled temperatures (<10°C). For example, bromine in acetic acid is used to introduce the thiazole ring . Optimization involves adjusting stoichiometry (e.g., molar ratios of KSCN to aniline derivatives) and reaction time (6–8 hours), followed by neutralization with NaOH and recrystallization from ethanol (yields ~70%) . Refluxing with sodium acetate in ethanol (7 hours) and subsequent crystallization improves purity .
Q. How can spectral data (IR, NMR, MS) confirm the structure of this compound and its derivatives?
- IR spectroscopy identifies key functional groups: amine N-H stretches (3140–3550 cm⁻¹), C=S (1310 cm⁻¹), and C-Cl (693 cm⁻¹) .
- ¹H NMR in CDCl₃ reveals aromatic protons (δ 6.6–8.2 ppm) and NH signals (δ 9.98–10.79 ppm) .
- Mass spectrometry (FABMS) confirms molecular ions (e.g., m/z 355 [M+1] for a thiourea derivative) . Cross-validate with elemental analysis (C, H, N percentages within ±0.05% of theoretical values) .
Q. What are the common impurities observed during synthesis, and how are they addressed?
- Residual starting materials (e.g., unreacted aniline) and byproducts like disubstituted thioureas may form. Purification involves recrystallization (ethanol or chloroform) and chromatographic techniques (TLC monitoring, Rf values 0.56–0.74 in ACN:MeOH 1:1) . Adjusting pH during neutralization minimizes salt contaminants .
Advanced Research Questions
Q. How does modifying substituents on the benzothiazole core influence bioactivity, and what methodologies assess this?
- Substituents like nitro (NO₂) or chloro (Cl) at the 6-position enhance antimicrobial activity. For example, 2-aryl-5-(6’-chlorobenzothiazol-2-yl-amino)-1,3,4-thiadiazoles show MIC values <10 µg/mL against S. aureus .
- Methodology :
- Synthesis : Cyclize thiosemicarbazides with aromatic acids in POCl₃ .
- Bioassays : Broth microdilution (CLSI guidelines) for bacterial/fungal strains .
- SAR analysis : Correlate logP values (HPLC-derived) with membrane permeability .
Q. What computational or experimental approaches resolve contradictions in reaction mechanisms for benzothiazole derivatives?
- DFT calculations model intermediates (e.g., thiocyanate cyclization steps) to identify rate-limiting stages .
- Isotopic labeling (e.g., ¹⁵N-KSCN) tracks nitrogen incorporation during ring formation .
- Kinetic studies under varying temperatures (10–50°C) and solvent polarities (acetic acid vs. DMF) reveal solvent-dependent pathways .
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize process parameters for large-scale synthesis?
- Process simulation : Model heat transfer during reflux (ethanol, 7 hours) to minimize side reactions .
- Machine learning : Train algorithms on historical yield data (e.g., sodium acetate concentration vs. purity) to predict optimal conditions .
- Automation : Integrate real-time FTIR for in-line monitoring of C=N bond formation (1621 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
